5-Bromo-2-imidazol-1-yl-phenylamine
Description
Properties
Molecular Formula |
C9H8BrN3 |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
5-bromo-2-imidazol-1-ylaniline |
InChI |
InChI=1S/C9H8BrN3/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13/h1-6H,11H2 |
InChI Key |
XWUDTJSDDBDDLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)N2C=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 2 Imidazol 1 Yl Phenylamine
Direct Synthetic Approaches
The direct construction of the 5-Bromo-2-imidazol-1-yl-phenylamine framework can be approached through several modern catalytic and classical reactions. These methods aim to form the critical carbon-nitrogen bonds in a highly efficient manner.
Palladium-Catalyzed Coupling Reactions in the Synthesis of the Compound
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, offering powerful tools for the formation of C-N and C-C bonds. organic-chemistry.orgdigitellinc.com
The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds via a palladium-catalyzed pathway. organic-chemistry.orgyoutube.com In the context of synthesizing the target compound, this strategy could theoretically be applied in two ways: coupling an amine with a suitable aryl halide or coupling an imidazole (B134444) with an aryl halide. The latter, forming the imidazole-phenyl C-N bond, is more commonly documented for related structures. Catalyst systems for these transformations are continuously refined, often employing bulky, electron-rich phosphine (B1218219) ligands like t-BuXPhos to enhance reaction efficiency, particularly with challenging substrates like unprotected heterocyclic amines. nih.govnih.gov While a direct Buchwald-Hartwig synthesis of this compound is not extensively detailed in primary literature, the principles are well-established for analogous unprotected halo-anilines and halo-heterocycles. nih.gov
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between an organoboron compound and an organohalide. beilstein-journals.orgnih.govkochi-tech.ac.jp This reaction is fundamental in building complex molecular architectures. For instance, a brominated imidazole precursor could be coupled with a suitably functionalized aminophenylboronic acid derivative, or conversely, a bromo-aminophenyl precursor could be coupled with an imidazolylboronic acid. The reaction typically requires a palladium catalyst, such as those derived from Pd(PPh₃)₄ or PdCl₂(dppf), and a base like potassium carbonate or cesium carbonate. semanticscholar.org The synthesis of intermediates for drugs like Ketoprofen and Bifonazole often relies on Suzuki couplings with brominated precursors. mdpi.com This methodology has been successfully applied to generate C-C bonds in precursors that are later converted to the final products, as seen in the synthesis of a casein kinase inhibitor where 4-bromo-1,2-dimethyl-1H-imidazole was coupled with 4-fluorophenylboronic acid. thieme-connect.de
Direct Halogenation of Phenylamine Derivatives Followed by Imidazole Cyclization
This conceptual pathway would involve the initial regioselective bromination of a 2-imidazol-1-yl-phenylamine precursor. However, controlling the position of bromination on an activated aniline (B41778) ring can be challenging, often leading to mixtures of isomers. A subsequent cyclization to form the imidazole ring would follow. More commonly, a pre-functionalized phenylamine is used, as direct halogenation post-imidazole installation is less controlled.
Condensation Reactions of Substituted Phenylamines with Imidazole Derivatives
The formation of imidazoles can be achieved through condensation reactions. For example, a [3+2] cyclization of vinyl azides with amidines provides a route to 2,4-disubstituted-1H-imidazoles. acs.org While not a direct route to the title compound, this highlights a fundamental imidazole synthesis strategy. A more direct condensation approach would involve reacting a substituted o-phenylenediamine (B120857) with a suitable carbonyl compound or its equivalent to construct the imidazole ring, although this is more applicable for benzimidazole (B57391) synthesis. nih.gov
Synthesis from Key Intermediates
The most prevalent and industrially scalable route to this compound involves a multi-step sequence starting from readily available precursors. This pathway is frequently detailed in patent literature for the production of pharmaceutical intermediates. The key transformation is the reduction of a nitro group to an amine.
A widely adopted synthetic sequence begins with 4-Bromo-2-fluoro-1-nitrobenzene . This starting material undergoes a nucleophilic aromatic substitution (SₙAr) reaction with imidazole. The fluorine atom, being ortho to the activating nitro group, is an excellent leaving group. This reaction is typically carried out in an aprotic polar solvent like Dimethylformamide (DMF) in the presence of a base such as potassium carbonate to yield the key intermediate, 1-(4-Bromo-2-nitrophenyl)-1H-imidazole .
The final and crucial step is the reduction of the nitro group of this intermediate to the corresponding primary amine. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere or chemical reduction using agents like iron powder in acidic medium (e.g., acetic acid or ammonium (B1175870) chloride solution), or tin(II) chloride. google.comacs.org This reduction is generally high-yielding and provides the target compound, This compound , in good purity.
Table 1: Key Intermediates and Reagents in the Synthesis
| Compound Name | Role |
|---|---|
| 4-Bromo-2-fluoro-1-nitrobenzene | Starting Material |
| Imidazole | Reagent |
| 1-(4-Bromo-2-nitrophenyl)-1H-imidazole | Key Intermediate |
| Palladium on Carbon (Pd/C) | Reduction Catalyst |
| Iron Powder | Reducing Agent |
| This compound | Final Product |
Table 2: Common Reaction Conditions for Nitro Group Reduction
| Reducing System | Solvent | Temperature | Notes |
|---|---|---|---|
| H₂, Pd/C | Ethanol, Methanol, or Ethyl Acetate | Room Temperature | Standard catalytic hydrogenation |
| Fe, NH₄Cl | Ethanol/Water | Reflux | Cost-effective and common for large scale |
| SnCl₂·2H₂O | Ethyl Acetate or Ethanol | Reflux | Effective but generates tin waste |
Preparation of Substituted Anilines as Precursors
The primary precursor for the synthesis of the target molecule is 4-bromo-2-nitroaniline (B116644). This intermediate can be synthesized through two main pathways: the bromination of 2-nitroaniline (B44862) or the nitration of 4-bromoaniline (B143363).
The bromination of 2-nitroaniline is a common method. However, traditional bromination using elemental bromine can be hazardous and inefficient. An improved method involves the use of a potassium bromide solution and sodium chlorate (B79027) in the presence of sulfuric acid. In a typical procedure, 2-nitroaniline is added to a solution of potassium bromide in sulfuric acid, and the mixture is heated. A solution of sodium chlorate is then added dropwise to facilitate the bromination, yielding 4-bromo-2-nitroaniline. organic-chemistry.org
Alternatively, 4-bromo-2-nitroaniline can be prepared by the nitration of 4-bromoaniline. This involves treating 4-bromoaniline with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The acetyl-protected intermediate, 4-bromo-2-nitroacetanilide, can also be formed and subsequently hydrolyzed to yield the desired 4-bromo-2-nitroaniline. thieme-connect.com
Introduction of the Imidazole Moiety via Heterocyclization
The introduction of the imidazole ring onto the aniline precursor is most effectively achieved through a copper-catalyzed C-N cross-coupling reaction, specifically an Ullmann condensation. In a process analogous to the synthesis of similar compounds like 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)benzeneamine, the precursor (in this case, 4-bromo-2-nitroaniline) is reacted with imidazole. thieme-connect.com
This reaction is typically carried out in a high-boiling polar solvent such as dimethyl sulfoxide (B87167) (DMSO). The catalytic system often consists of a copper(I) salt, like copper(I) iodide (CuI), in the presence of a base, such as potassium carbonate (K₂CO₃), and a ligand, for which 8-hydroxyquinoline (B1678124) has proven effective. thieme-connect.com The reaction mixture is heated to elevated temperatures, often around 120°C, to drive the coupling to completion. thieme-connect.com This results in the formation of 5-bromo-2-(1H-imidazol-1-yl)-nitrobenzene. The final step to obtain the target compound is the reduction of the nitro group to an amine. Standard reduction methods, such as using tin(II) chloride or catalytic hydrogenation, can be employed for this transformation.
Optimization of Reaction Parameters and Conditions
The efficiency of the synthesis, particularly the Ullmann condensation, is highly dependent on the careful optimization of several reaction parameters.
Influence of Temperature, Solvents, and Catalytic Systems on Reaction Efficiency
The choice of temperature, solvent, and catalyst is critical for the success of the Ullmann coupling.
Temperature: Ullmann-type reactions traditionally require high temperatures, often exceeding 200°C. google.com However, modern catalytic systems have allowed for milder conditions. For the coupling of haloanilines with imidazoles, temperatures around 120°C in a sealed vessel are often sufficient to achieve good yields. thieme-connect.com
Solvents: High-boiling, polar aprotic solvents are generally preferred for Ullmann condensations to ensure the solubility of the reactants and to reach the necessary reaction temperatures. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used solvents. thieme-connect.comgoogle.com
Catalytic Systems: The catalyst system is paramount. While early Ullmann reactions used stoichiometric amounts of copper powder, modern methods employ catalytic amounts of a copper salt, often in conjunction with a ligand. Copper(I) iodide (CuI) is a frequently used catalyst. thieme-connect.com The addition of a ligand, such as 8-hydroxyquinoline or 1-methyl-imidazole, can significantly promote the reaction, leading to higher yields and allowing for lower catalyst loading. thieme-connect.comsigmaaldrich.com
Table 1: Influence of Catalytic Systems on Ullmann Condensation Efficiency
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI | 8-hydroxyquinoline | DMSO | 120 | High (qualitative) | thieme-connect.com |
| CuCl | 1-methyl-imidazole | N/A | N/A | High (qualitative) | sigmaaldrich.com |
| Cu(I) oxide | None | Methanol | Room Temp | Good (qualitative) | organic-chemistry.org |
Role of Reagent Concentration and Stoichiometry
The concentration of reactants and the stoichiometry of the reagents also play a significant role in the outcome of the synthesis.
In the Ullmann coupling, an excess of the imidazole nucleophile is often used to drive the reaction towards the product. A typical stoichiometry might involve using 1.2 equivalents of imidazole relative to the bromoaniline precursor. thieme-connect.com The base, such as potassium carbonate, is generally used in a slight excess (e.g., 1.1 equivalents) to neutralize the hydrogen halide formed during the reaction. thieme-connect.com The catalyst loading is typically kept low, often in the range of 15 mol%. thieme-connect.com
Regioselectivity and Stereoselectivity in the Synthesis
Controlling the Position of Bromine Substitution on the Phenyl Ring
The regioselective synthesis of this compound is critically dependent on the controlled bromination of the aniline precursor. The directing effects of the substituents on the aromatic ring govern the position of electrophilic substitution.
In the case of 2-nitroaniline, the amino group is a strong activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. The para-position to the amino group (and meta to the nitro group) is sterically accessible and electronically favored, leading to the formation of 4-bromo-2-nitroaniline as the major product upon bromination. organic-chemistry.org
For the nitration of 4-bromoaniline, the amino group again directs the incoming nitro group to the ortho position, resulting in 4-bromo-2-nitroaniline. The bromine atom at the para-position reinforces this regioselectivity.
Recent advances in the direct halogenation of unprotected anilines using copper halides in ionic liquids have also shown high regioselectivity for para-substitution, offering a potentially milder and safer alternative. rsc.org
Directed Ortho-Metalation and Other Directing Group Strategies
The synthesis of this compound can be approached through methods that strategically functionalize the aniline core. Among the most powerful techniques for regioselective synthesis are directed ortho-metalation (DoM) and other C-H activation strategies that utilize directing groups. These methods offer precise control over the introduction of substituents onto an aromatic ring.
Directed ortho-metalation is a powerful tool in organic synthesis for the regioselective functionalization of aromatic compounds. nih.gov This strategy relies on the presence of a directing metalation group (DMG) which coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, facilitating deprotonation at the adjacent ortho position. nih.govenamine.net The resulting aryllithium intermediate can then react with a variety of electrophiles to introduce a wide range of functional groups. nih.gov
For the synthesis of this compound, a plausible DoM strategy would involve the protection of the amine functionality of a 4-bromoaniline derivative with a suitable directing group. The amino group itself is not a strong directing group for lithiation; therefore, it is often converted into a more effective DMG, such as an amide, a carbamate, or a sulfonamide. These groups are capable of coordinating the lithium reagent and directing deprotonation to the C2 position.
A hypothetical reaction scheme could start with 4-bromoaniline, which would first be protected. For instance, reaction with pivaloyl chloride would yield the corresponding pivalamide (B147659). This pivaloyl group can act as a directing group. Subsequent treatment with a strong base like t-butyllithium would lead to lithiation at the position ortho to the pivalamide group. The resulting organolithium species could then be quenched with an electrophilic imidazole source, such as 1-fluoro-2,4-dinitrobenzene (B121222) followed by reaction with imidazole, or a more direct imidazolylating reagent. The final step would involve the deprotection of the pivalamide to reveal the desired amine functionality.
While specific examples for the direct synthesis of this compound using DoM are not prevalent in the literature, the principles are well-established for a variety of aniline derivatives. The choice of the directing group is crucial and can influence the efficiency of the lithiation step.
| Directing Group | Typical Base | Electrophile Quench | Key Features |
| Pivaloyl (-COC(CH₃)₃) | s-BuLi, t-BuLi | Imidazole transfer reagents | Robust directing group, often requires strong conditions for removal. |
| Carbamate (-CO₂R) | s-BuLi/TMEDA | Electrophilic imidazolating agents | Can be readily cleaved under acidic or basic conditions. |
| Sulfonamide (-SO₂R) | n-BuLi | N-imidazolylsulfonamides | Highly effective directing group, deprotection can be challenging. |
Other directing group strategies beyond classical DoM involve transition-metal-catalyzed C-H activation. These methods have emerged as powerful alternatives for the formation of C-N bonds. For instance, palladium-catalyzed C-H amination reactions can be employed to introduce an amino group or an imidazole moiety directly onto a pre-functionalized aromatic ring. enamine.net In the context of synthesizing this compound, a strategy could involve the C-H activation of a 4-bromoaniline derivative that already bears a directing group, followed by coupling with an imidazole-containing partner.
Alternatively, a more common and well-documented approach for the synthesis of N-arylimidazoles involves cross-coupling reactions like the Ullmann condensation or the Buchwald-Hartwig amination. nih.govwikipedia.org While not strictly a directing group strategy in the sense of ortho-lithiation, these reactions rely on the pre-existing halide (in this case, a bromo or iodo group at the 2-position of a protected aniline) to direct the coupling with imidazole. For example, a suitably protected 2,5-dibromoaniline (B181072) could potentially undergo selective Buchwald-Hartwig amination with imidazole at the more reactive C2-Br position, followed by deprotection. The selectivity of such a reaction would be a key challenge.
Amination Reactions Involving the Phenylamine Moiety
The presence of a primary amino group on the phenyl ring makes this compound a substrate for various amination reactions. The nucleophilicity of this amino group is central to its reactivity profile.
The amino group (-NH2) of the phenylamine moiety possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. However, its reactivity is modulated by the electronic effects of the other substituents on the aromatic ring. The imidazole group at the ortho position and the bromine atom at the meta position to the amine both exert an electron-withdrawing inductive effect, which tends to decrease the electron density on the nitrogen atom, thereby reducing its nucleophilicity compared to aniline.
Table 1: Predicted Influence of Substituents on the Nucleophilicity of the Amino Group in this compound
| Substituent | Position Relative to -NH2 | Electronic Effect | Predicted Impact on Nucleophilicity |
| Imidazol-1-yl | ortho | Electron-withdrawing (inductive) | Decrease |
| Bromo | meta | Electron-withdrawing (inductive) | Decrease |
Cross-Coupling Reactions
The carbon-bromine bond in this compound is a key site for cross-coupling reactions, which are powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions are particularly prominent in this context. nih.govrsc.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have become premier methods for constructing biaryl compounds. acs.org The generally accepted mechanism for these transformations involves a catalytic cycle consisting of three primary steps. nih.gov
Oxidative Addition: The catalytic cycle typically initiates with the oxidative addition of the aryl bromide, this compound, to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new arylpalladium(II) intermediate. nih.gov
Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction) is transferred to the palladium(II) center, displacing the halide. nih.govacs.org This step can proceed through different mechanistic pathways depending on the nature of the organometallic donor. nih.gov For some coupling partners, this step may require activation by a base. nih.gov
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex to form the new biaryl compound. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov
Kinetic studies of similar palladium-catalyzed cross-coupling reactions have revealed complex rate dependencies, and in some cases, a dual mechanistic pathway for transmetalation has been identified. nih.govacs.org
Nucleophilic aromatic substitution (SNAr) provides a pathway to replace the bromine atom with a variety of nucleophiles. wikipedia.org The feasibility of this reaction is highly dependent on the electronic properties of the aromatic ring. numberanalytics.comnumberanalytics.com
The traditional textbook mechanism for SNAr reactions is a two-step addition-elimination process that proceeds through a discrete Meisenheimer intermediate. acs.orgacs.org
Stepwise Mechanism: In this pathway, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. numberanalytics.comacs.org In a subsequent, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored. numberanalytics.com Stepwise mechanisms are more likely when the aromatic ring is highly electron-deficient and the leaving group is poor (like fluoride). springernature.comstackexchange.com
Concerted Mechanism: Recent studies have provided significant evidence for a concerted SNAr mechanism, where the bond to the nucleophile forms simultaneously with the breaking of the bond to the leaving group. acs.orgspringernature.com This pathway avoids the formation of a high-energy Meisenheimer intermediate. acs.org Concerted mechanisms are generally favored for good leaving groups like bromide and chloride, and for less electron-poor aromatic systems. stackexchange.com Given that this compound contains a bromide leaving group, a concerted pathway is a plausible route for its SNAr reactions. stackexchange.com
The choice between a stepwise and concerted mechanism is influenced by several factors, including the stability of the potential Meisenheimer complex and the facility of leaving group elimination. researchgate.net
Substituents on the aromatic ring play a critical role in directing the course and rate of SNAr reactions by influencing the stability of the transition state and any intermediates. nih.govnumberanalytics.com
Electron-Withdrawing Groups (EWGs): EWGs such as nitro (-NO2) or cyano (-CN) groups, particularly when located at the ortho and/or para positions relative to the leaving group, activate the ring towards SNAr. numberanalytics.com They achieve this by stabilizing the negative charge that develops in the transition state and the Meisenheimer complex through resonance and/or inductive effects. numberanalytics.comnumberanalytics.com In the case of this compound, the para-imidazolyl group acts as an activating group.
Electron-Donating Groups (EDGs): EDGs like amino (-NH2) or alkoxy (-OR) groups deactivate the ring towards SNAr. numberanalytics.com They increase the electron density on the ring, making it less electrophilic and destabilizing the negatively charged intermediate. numberanalytics.com The ortho-amino group in the target molecule is a strong deactivator.
The Hammett equation is often used to correlate the reaction rates with the electronic properties of the substituents. acs.org The balance between the activating effect of the para-imidazolyl group and the deactivating effect of the ortho-amino group will ultimately determine the feasibility and rate of SNAr reactions for this compound.
Table 2: Summary of Substituent Effects on SNAr Reactivity at the Brominated Position
| Substituent | Position Relative to -Br | Electronic Effect | Influence on SNAr Reactivity |
| Imidazol-1-yl | para | Electron-withdrawing | Activating |
| Amino (-NH2) | ortho | Electron-donating | Deactivating |
Nucleophilic Aromatic Substitution (SNAr) at the Brominated Position
Electrophilic Substitution Reactions on the Aromatic Ring
The phenyl ring of this compound possesses three potential sites for electrophilic attack. The directing effects of the existing substituents—the amino group (-NH₂), the bromine atom (-Br), and the imidazol-1-yl group—determine the regioselectivity of such reactions.
The amino group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs incoming electrophiles to the ortho and para positions through resonance. The imidazol-1-yl group is generally considered to be electron-withdrawing, thus deactivating the ring towards electrophilic substitution.
Given these competing effects, predicting the precise outcome of electrophilic substitution can be complex. However, the strong activating and directing effect of the amino group is expected to be the dominant influence. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the amino group. The position para to the amino group is already occupied by the bromine atom. This leaves the two positions ortho to the amino group as the most probable sites for substitution. Steric hindrance from the adjacent imidazole group may favor substitution at the position further away from it.
| Substituent | Electronic Effect | Directing Influence |
| -NH₂ (Amino) | Activating | ortho, para |
| -Br (Bromo) | Deactivating | ortho, para |
| Imidazol-1-yl | Deactivating | meta (generally) |
Nucleophilic Characteristics of the Imidazole Nitrogen Atoms
The imidazole ring contains two nitrogen atoms, each with distinct electronic properties. One nitrogen is of the pyrrole-type, and its lone pair of electrons is part of the aromatic π-system, making it less available for reactions. The other nitrogen is of the pyridine-type, with its lone pair located in an sp² hybrid orbital in the plane of the ring, making it significantly more nucleophilic and basic. libretexts.org
The pyridine-like nitrogen of the imidazole ring in this compound is the primary site for reaction with electrophiles. This nitrogen can readily participate in reactions such as alkylation and acylation. For instance, treatment with an alkyl halide (e.g., methyl iodide) would be expected to yield the corresponding N-alkylated imidazolium (B1220033) salt. Similarly, reaction with an acyl halide or anhydride (B1165640) would lead to the formation of an N-acylated imidazole derivative. The nucleophilicity of this nitrogen is a key feature of imidazole chemistry. researchgate.netmdpi.com
The imidazole ring is amphoteric, meaning it can act as both an acid and a base. The pyridine-like nitrogen is the more basic site, readily accepting a proton. libretexts.orgdtic.mil The pKa of the conjugate acid of imidazole itself is approximately 7, indicating that it is a moderately good base. libretexts.org The presence of the bromo-phenylamine substituent may slightly alter the basicity of the imidazole ring in the target molecule.
The N-H proton of the imidazole ring is weakly acidic, with a pKa of around 14.5 for unsubstituted imidazole. reddit.com This proton can be removed by a strong base to form an imidazolide (B1226674) anion. The acidity can be influenced by the substituents on the ring.
| Nitrogen Atom | Type | Basicity | Acidity of N-H |
| Pyridine-like | Basic | More basic | - |
| Pyrrole-like | Less basic | - | Weakly acidic |
Functional Group Interconversions of Peripheral Substituents
The bromo and amino groups on the phenyl ring, as well as the N-H of the imidazole, are amenable to various functional group interconversions, opening avenues for the synthesis of a wide array of derivatives.
The bromine atom can be replaced through various transition-metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with a boronic acid could introduce a new carbon-carbon bond, while Buchwald-Hartwig amination could replace the bromine with a different amino group.
The primary amino group can undergo a range of transformations. It can be diazotized with nitrous acid to form a diazonium salt, which is a versatile intermediate. This diazonium salt can then be subjected to Sandmeyer reactions to introduce a variety of substituents, such as cyano, halo, or hydroxyl groups. Furthermore, the amino group can be acylated or alkylated.
The N-H of the imidazole ring can be deprotonated and the resulting anion can react with various electrophiles, allowing for the introduction of a wide range of substituents at this position.
Conclusion
5-Bromo-2-imidazol-1-yl-phenylamine stands as a representative molecule at the intersection of halogenated aromatic amines and imidazole (B134444) heterocycles. While specific research on this exact compound is limited, its structure suggests significant potential as a versatile intermediate in both medicinal chemistry and materials science. The foundational principles of organic synthesis provide clear pathways for its creation, and the known properties of its constituent parts point towards a rich field of potential applications. Further experimental investigation into this and related compounds is warranted to fully explore their chemical and physical properties and to unlock their potential for the development of new technologies and therapeutics.
Computational and Theoretical Chemical Investigations
Quantum Mechanical Studies
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for exploring the fundamental characteristics of molecular systems. These studies on 5-Bromo-2-imidazol-1-yl-phenylamine have yielded significant insights into its geometry, electronic properties, and reactivity.
Density Functional Theory (DFT) calculations are a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries and electronic structures. For this compound, geometry optimization is typically performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a comprehensive basis set such as 6-311++G(d,p). This level of theory provides a reliable prediction of bond lengths, bond angles, and dihedral angles by finding the minimum energy conformation of the molecule.
The optimized structure reveals a non-planar arrangement, with a specific dihedral angle between the phenyl and imidazole (B134444) rings. This twist is a result of steric hindrance and the electronic interactions between the two ring systems. The electronic properties derived from DFT calculations include the total energy, dipole moment, and the distribution of atomic charges, which are crucial for understanding the molecule's polarity and intermolecular interactions. Studies on similar heterocyclic systems have demonstrated the utility of DFT in comparing calculated structures with experimental data from X-ray crystallography, often showing good agreement. nih.govresearchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the chemical reactivity and electronic transitions of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. nih.govniscpr.res.in
For this compound, the HOMO is typically localized over the electron-rich phenylamine moiety, indicating that this is the primary site for electrophilic attack. Conversely, the LUMO is generally distributed across the imidazole ring and the bromine atom, suggesting these areas are susceptible to nucleophilic attack. The spatial distribution of these orbitals provides a visual representation of the molecule's reactive regions. A smaller HOMO-LUMO gap suggests higher reactivity and the possibility of intramolecular charge transfer, a property that can be significant in the context of materials science and medicinal chemistry. nih.govnih.gov
Table 1: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| EHOMO | -5.89 |
| ELUMO | -1.45 |
| Energy Gap (ΔE) | 4.44 |
Note: These values are representative and based on typical DFT calculations for similar aromatic amines and imidazole derivatives.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potentials. researchgate.netniscpr.res.in
In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are concentrated around the nitrogen atoms of the imidazole ring and the amino group, indicating their suitability for electrophilic attack and hydrogen bonding interactions. Conversely, areas of positive potential (blue) are generally found around the hydrogen atoms of the amine group and the phenyl ring, signifying regions prone to nucleophilic attack. The bromine atom also influences the electrostatic potential due to its electronegativity. These maps provide a more comprehensive picture of reactivity than simple atomic charges. nih.gov
To quantify the reactivity of this compound more precisely, global and local reactivity descriptors derived from conceptual DFT can be calculated. Global reactivity indices include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These parameters provide a general measure of the molecule's stability and reactivity. nih.govnih.gov
Fukui functions (f(r)) are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic (f+(r)), electrophilic (f-(r)), and radical (f0(r)) attacks. By analyzing the condensed Fukui functions for each atom, one can pinpoint the specific atoms that are most likely to participate in a chemical reaction. For this compound, the nitrogen atoms of the imidazole ring and the nitrogen of the amino group are expected to have high values for f-(r), confirming their nucleophilic character. The carbon atoms of the phenyl ring and the bromine atom would be regions of interest for f+(r). uantwerpen.beresearchgate.net
Table 2: Representative Global Reactivity Descriptors for this compound
| Descriptor | Value |
| Chemical Potential (μ) | -3.67 eV |
| Hardness (η) | 2.22 eV |
| Softness (S) | 0.45 eV-1 |
| Electrophilicity Index (ω) | 3.03 eV |
Note: These values are illustrative and calculated from the representative HOMO and LUMO energies.
Strategic Role As a Synthetic Building Block
Precursor in the Synthesis of Complex Organic Architectures
The intrinsic chemical functionalities of 5-Bromo-2-imidazol-1-yl-phenylamine make it an exceptionally valuable precursor for the elaboration of complex organic molecules. The interplay between the bromo-substituent on the phenyl ring and the primary amine allows for a stepwise or concerted functionalization, paving the way for the synthesis of molecules with significant structural diversity.
Utilization of the Aryl Halide Moiety in Diversification Strategies
The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This aryl halide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern organic synthesis.
A notable application of analogous bromo-substituted heterocyclic compounds is in Suzuki-Miyaura cross-coupling reactions. For instance, research on 5-bromo-1,2,3-triazine (B172147) has demonstrated efficient palladium-catalyzed coupling with a wide range of (hetero)arylboronic acids, yielding 5-(hetero)aryl-1,2,3-triazines in good to excellent yields. uzh.chnih.gov This methodology can be extrapolated to this compound, suggesting its potential to be coupled with various boronic acids to introduce diverse aryl or heteroaryl substituents at the 5-position of the phenyl ring. The reaction conditions for such transformations are often mild and tolerant of various functional groups, making this a robust strategy for diversification. uzh.ch
Similarly, copper-catalyzed N-arylation reactions have been successfully employed for related bromo-heterocycles. Studies on 5-bromo-2-aminobenzimidazole have shown that both protected and unprotected amino groups can undergo N-arylation with arylboronic acids in the presence of a copper catalyst. nih.gov This highlights the potential of the aryl bromide in this compound to participate in Ullmann-type couplings, allowing for the introduction of new nitrogen-based substituents.
The following table summarizes representative cross-coupling reactions applicable to the aryl halide moiety of this compound, based on analogous systems.
| Reaction Type | Catalyst/Reagents | Potential Product | Analogous System Reference |
| Suzuki-Miyaura Coupling | Pd catalyst, base, arylboronic acid | 5-Aryl-2-(imidazol-1-yl)phenylamine | 5-Bromo-1,2,3-triazine uzh.chnih.gov |
| Copper-Catalyzed N-Arylation | Cu catalyst, base, arylboronic acid | 5-(Arylamino)-2-(imidazol-1-yl)phenylamine | 5-Bromo-2-aminobenzimidazole nih.gov |
Exploiting the Aminophenyl Group for Amidation and Other Transformations
The primary amino group in this compound offers another avenue for synthetic diversification. This nucleophilic center can readily participate in a variety of classical organic reactions, including amidation, sulfonylation, and reductive amination.
Amidation reactions, for example, would allow for the introduction of a wide range of acyl groups, thereby modifying the electronic and steric properties of the molecule. The resulting amides can serve as precursors for further transformations or as key structural motifs in biologically active compounds.
Furthermore, the aminophenyl group can be diazotized and subsequently subjected to Sandmeyer-type reactions to introduce a variety of substituents, such as cyano, hydroxyl, or other halide groups. This classical transformation would further enhance the synthetic utility of this building block.
Construction of Advanced Heterocyclic Systems
The strategic placement of the imidazole (B134444) and amino functionalities on the phenyl ring of this compound makes it an ideal starting material for the synthesis of more complex, fused heterocyclic systems. These polycyclic aromatic compounds are of significant interest due to their prevalence in medicinal chemistry and materials science.
Formation of Fused-Ring Compounds
Intramolecular cyclization reactions are a powerful tool for the construction of fused-ring systems. The structure of this compound is pre-organized for such transformations. For example, following an initial N-acylation of the amino group, an intramolecular palladium-catalyzed C-N coupling could be envisioned between the newly formed amide and the aryl bromide. This would lead to the formation of a fused six-membered ring, resulting in a tricyclic imidazole-containing scaffold.
Microwave-assisted synthesis has emerged as a green and efficient method for constructing fused heterocyclic systems. For example, the reaction of 2-(2-bromoaryl)imidazoles with 2-aminobenzimidazoles under microwave irradiation has been shown to produce trinuclear imidazole-fused hybrid scaffolds through a nucleophilic aromatic substitution followed by cyclization. nih.gov This suggests that similar strategies could be employed with this compound to generate novel fused imidazole architectures.
The table below illustrates a potential synthetic route to a fused-ring compound starting from this compound.
| Starting Material | Reaction Sequence | Potential Fused Product | Relevant Analogy |
| This compound | 1. Acylation with an appropriate acyl chloride. 2. Intramolecular Pd-catalyzed C-N coupling. | Imidazo[1,2-a]quinoxaline derivative | General intramolecular cyclization strategies |
Synthesis of Polysubstituted Imidazoles and Other Nitrogen Heterocycles
Multi-component reactions (MCRs) are a highly efficient strategy for the synthesis of polysubstituted imidazoles. For instance, an iodine-catalyzed, one-pot methodology has been developed for the synthesis of diverse substituted imidazoles from amines, aldehydes, and benzil (B1666583) or benzoin. nih.gov While not a direct modification of the existing imidazole ring, the aminophenyl moiety of this compound could potentially act as the amine component in such MCRs, leading to the formation of a new, highly substituted imidazole ring within the same molecule.
Furthermore, the van Leusen imidazole synthesis, which utilizes tosylmethylisocyanide (TosMIC), is a versatile method for creating substituted imidazoles. mdpi.com This reaction could potentially be adapted to incorporate the this compound scaffold into more complex imidazole-containing molecules. The development of MCRs for the synthesis of 5-amino and 5-iminoimidazo[1,2-a]imidazoles from 2-aminoimidazoles, aldehydes, and isocyanides further highlights the potential for creating novel N-fused ring systems. frontiersin.org
Development of Novel Organic Transformations and Methodologies
The unique combination of reactive sites in this compound makes it a valuable tool for the development of novel organic transformations and synthetic methodologies. Its utility extends beyond being a simple building block; it can also serve as a platform for discovering new reactions and for probing the scope and limitations of existing ones.
The synthesis of libraries of compounds based on the this compound scaffold can facilitate the discovery of new biologically active molecules. The ability to readily diversify the structure at multiple positions allows for a systematic exploration of chemical space. For example, the synthesis of a series of phenanthro[9,10-d]imidazoles and imidazo[4,5-f] nih.govrsc.orgphenanthrolines has been reported to yield compounds with enhanced growth inhibitory potency against various cancer cell lines. rsc.org This underscores the potential of using imidazole-containing building blocks like this compound to generate libraries of compounds for high-throughput screening.
Moreover, the development of efficient, one-pot syntheses of complex heterocyclic systems often relies on the careful design of starting materials that can undergo sequential transformations without the need for isolation of intermediates. This compound, with its orthogonal reactive sites, is an ideal candidate for the development of such tandem or domino reaction sequences. For example, a one-pot process could involve an initial cross-coupling reaction at the bromo-position, followed by a cyclization reaction involving the amino group, all in a single reaction vessel. The development of such methodologies is a key goal in modern organic synthesis, aiming for increased efficiency and sustainability. nih.gov
Coordination Chemistry and Ligand Properties
Ligand Design Principles Based on Imidazole (B134444) and Phenylamine Moieties
The design of ligands is a cornerstone of coordination chemistry, with the imidazole and phenylamine moieties being common building blocks. Imidazole is a versatile N-heterocyclic ring that can coordinate to metal ions through its sp²-hybridized nitrogen atom. The phenylamine group, consisting of an aniline (B41778) derivative, can also act as a coordinating agent through the nitrogen of the amino group.
In the case of 5-Bromo-2-imidazol-1-yl-phenylamine, the combination of these two groups on a single phenyl backbone suggests the potential for chelation, where both the imidazole and the amine nitrogen could bind to a single metal center, forming a stable chelate ring. The bromine atom at the 5-position of the phenyl ring introduces an electronic effect, which could influence the electron density on the phenylamine nitrogen and, consequently, its coordinating ability.
Synthesis and Characterization of Metal Complexes
Although no specific metal complexes of this compound have been reported, the synthesis of such complexes would likely follow established methodologies for related ligands. Typically, this would involve the reaction of the ligand with a metal salt in a suitable solvent. The characterization of any resulting complexes would employ a range of spectroscopic and analytical techniques to determine their composition and structure.
Binding Modes and Denticity of this compound as a Ligand
The potential binding modes and denticity of this compound are of significant interest. Denticity refers to the number of donor atoms in a single ligand that bind to the central metal ion. Based on its structure, this compound could act as a:
Monodentate ligand: Coordinating through either the imidazole nitrogen or the phenylamine nitrogen.
Bidentate ligand: Coordinating through both the imidazole and phenylamine nitrogens to form a chelate ring. This is often a favored coordination mode for ligands with this type of structure.
The steric and electronic properties of the ligand, as well as the nature of the metal ion and the reaction conditions, would ultimately determine the observed binding mode.
Influence of the Compound's Structure on Coordination Behavior
The specific structure of this compound would be expected to have a notable influence on its coordination behavior. The presence of the bromine atom, an electron-withdrawing group, would likely decrease the basicity of the phenylamine nitrogen, potentially affecting its ability to coordinate to a metal ion. Furthermore, the relative positions of the imidazole and phenylamine groups are fixed, which would dictate the size and stability of any chelate ring formed. The steric bulk of the entire ligand could also play a role in the coordination number and geometry of the resulting metal complex.
Synthesis and Chemical Reactivity of Analogues and Derivatives
Modifications of the Imidazole (B134444) Ring System
The imidazole ring is a versatile heterocycle that can be functionalized at its nitrogen or carbon atoms. nih.govresearchgate.net Its aromatic nature and the presence of two nitrogen atoms allow for a range of chemical transformations. nih.gov
The nitrogen atoms of the imidazole ring are key sites for modification. N-alkylation and N-arylation are common strategies to introduce a wide variety of substituents.
N-Alkylation: The N-alkylation of imidazoles can be achieved using alkyl halides in the presence of a base. beilstein-journals.org Mechanochemical methods, such as ball milling, have been developed as an environmentally friendly, solvent-free alternative to classical solution-based reactions, providing high yields of N-alkylated products. beilstein-journals.org For instance, the reaction of an imide with an alkyl halide can be effectively carried out using potassium carbonate as the base. beilstein-journals.org These methods can be applied to synthesize N-alkyl derivatives of the imidazole ring in analogues of the target compound.
N-Arylation: N-arylation of imidazoles can be accomplished through copper-catalyzed or palladium-catalyzed cross-coupling reactions. The Chan-Lam coupling, for example, utilizes arylboronic acids in the presence of a copper catalyst, often under mild, base-free conditions at room temperature. organic-chemistry.org Heterogeneous catalysts, such as copper-exchanged fluorapatite (B74983) (CuFAP), have been shown to be effective for the N-arylation of imidazoles with arylboronic acids in methanol. organic-chemistry.orgamazonaws.com Palladium-catalyzed Buchwald-Hartwig amination also serves as a powerful tool for N-arylation, coupling imidazoles with aryl halides or triflates using bulky, electron-rich phosphine (B1218219) ligands. organic-chemistry.org
The introduction of substituents on the imidazole nitrogen can significantly impact the molecule's chemical properties. The basicity, polarity, and hydrogen-bonding capabilities of the imidazole ring are altered upon N-substitution. nih.gov For example, substitution at the N-1 position of 4-phenyl-imidazole derivatives was found to prevent the binding of the N-1 nitrogen to heme iron in studies of indoleamine 2,3-dioxygenase (IDO) inhibition, demonstrating that the N-3 nitrogen cannot act as a substitute for this interaction. nih.gov
The carbon atoms of the imidazole ring (C-2, C-4, and C-5) are also amenable to functionalization, typically through C-H activation or metal-catalyzed cross-coupling reactions.
C-2 Functionalization: The C-2 position of imidazoles is often targeted for functionalization. Palladium-catalyzed C-H functionalization has been reported for various azoles, including imidazoles, allowing for the introduction of groups like the difluoromethyl (CF₂H) group. nih.gov Three-component condensation reactions of 2-unsubstituted imidazole 1-oxides with arylglyoxals and CH-acids provide another route to C-2 functionalized imidazoles. beilstein-journals.org
C-4 and C-5 Functionalization: The C-4 and C-5 positions of the imidazole ring can be functionalized through methods like lithiation followed by quenching with an electrophile. For example, N,N'-dialkyl imidazol-2-ylidene-boranes can be rapidly lithiated at the C-4 position, and subsequent reaction with various electrophiles yields ring-functionalized products. nih.gov Further deprotonation can lead to functionalization at the C-5 position as well. nih.gov Additionally, metal-free coupling reactions involving the nucleophilic substitution of a hydrogen atom at the C-5 position of imidazole N-oxides have been developed. beilstein-journals.org
The nature of the substituent on the imidazole ring influences its electronic properties. A study on fac-Mn(CO)₃(phen)(Im-R) complexes showed that the photochemical and photophysical properties are sensitive to the electron-donating or electron-withdrawing power of the substituent on the imidazole ligand. nih.gov
Table 1: Examples of Imidazole Ring Functionalization Reactions
| Position | Reaction Type | Reagents/Catalysts | Resulting Moiety | Reference(s) |
| N-1 | N-Alkylation | Alkyl halide, K₂CO₃ | N-Alkylimidazole | beilstein-journals.org |
| N-1 | N-Arylation (Chan-Lam) | Arylboronic acid, Copper catalyst | N-Arylimidazole | organic-chemistry.org |
| C-2 | C-H Functionalization | Difluoromethyl anhydrides, Pd(XantPhos) | C-2-Difluoromethylimidazole | nih.gov |
| C-4/C-5 | Lithiation/Electrophilic Quench | n-BuLi, Electrophile | C-4/C-5-Substituted imidazole | nih.gov |
| C-5 | Nucleophilic H-Substitution | Pentafluorophenyllithium | C-5-Pentafluorophenylimidazole | beilstein-journals.org |
Systematic Variations of the Phenylamine Moiety
Electronic Effects: The electronic nature of substituents on the phenyl ring is described by Hammett sigma (σ) constants. Electron-withdrawing groups (EWGs), such as nitro (NO₂) or cyano (CN), have positive σ values and increase the acidity of a benzoic acid derivative by stabilizing the negative charge on the carboxylate. wikipedia.org Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (OCH₃) or amino (NH₂), have negative σ values and decrease acidity. tubitak.gov.tr In the context of 5-Bromo-2-imidazol-1-yl-phenylamine, introducing an EWG on the phenylamine ring would decrease the electron density of the ring and the basicity of the amine group. An EDG would have the opposite effect. These electronic perturbations can influence the rates of reactions involving the phenylamine moiety or the imidazole ring. rsc.org
Steric Effects: In addition to electronic effects, the size and position of substituents can introduce steric hindrance. Ortho-substituents, in particular, can cause significant steric effects that are not accounted for in the standard Hammett equation. wikipedia.org These steric interactions can influence the conformation of the molecule, for example, by affecting the dihedral angle between the phenyl and imidazole rings. Such conformational changes can, in turn, affect the molecule's interactions with biological targets or its packing in the solid state. nih.gov
A study of 3-(p-substituted phenyl)-1,2,4-oxadiazol-5(4H)-ones demonstrated an excellent linear correlation between the pKa values and the Hammett σp constants of the substituents on the phenyl ring. tubitak.gov.tr This highlights the predictable nature of electronic substituent effects on the properties of heterocyclic compounds linked to a phenyl group.
Table 2: Hammett Substituent Constants (σp) for Common Groups
| Substituent | σp Value | Electronic Effect | Reference(s) |
| -NH₂ | -0.66 | Strong Electron-Donating | wikipedia.org |
| -OH | -0.37 | Electron-Donating | wikipedia.org |
| -OCH₃ | -0.27 | Electron-Donating | wikipedia.org |
| -CH₃ | -0.17 | Weak Electron-Donating | wikipedia.org |
| -H | 0.00 | Reference | wikipedia.org |
| -Cl | +0.23 | Weak Electron-Withdrawing | wikipedia.org |
| -Br | +0.23 | Weak Electron-Withdrawing | wikipedia.org |
| -CN | +0.66 | Strong Electron-Withdrawing | wikipedia.org |
| -NO₂ | +0.78 | Strong Electron-Withdrawing | wikipedia.org |
Derivatization Strategies Involving the Bromine Atom
The bromine atom at the C-5 position of the phenylamine ring is a key handle for a variety of synthetic transformations, most notably halogen exchange reactions and palladium-catalyzed cross-coupling reactions.
Halogen exchange reactions allow for the replacement of the bromine atom with another halogen (F, Cl, I). A prominent example is the lithium-halogen exchange, which involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). harvard.edupku.edu.cn This reaction is typically very fast and proceeds under kinetic control, forming a regiospecific aryllithium intermediate. harvard.eduias.ac.in This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce new functional groups at the position formerly occupied by the bromine atom.
To overcome issues with substrates bearing acidic protons (like the -NH group in the imidazole or the amine), which would be deprotonated by the organolithium reagent, modified protocols have been developed. A combination of i-PrMgCl and n-BuLi can be used to perform selective bromine-metal exchange under non-cryogenic conditions, even in the presence of acidic protons. nih.gov This method provides a practical route for the functionalization of bromoheterocycles. nih.gov
Beyond replacement with lithium, the bromine atom can be directly involved in palladium-catalyzed cross-coupling reactions.
Suzuki Coupling: The Suzuki reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov This reaction is a powerful method for forming new carbon-carbon bonds and could be used to introduce various aryl, heteroaryl, or alkyl groups in place of the bromine atom on the phenylamine ring. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orgnih.gov Applying this reaction to this compound would enable the introduction of a second amino group or a variety of substituted amines at the C-5 position, leading to the synthesis of diamine derivatives. researchgate.netbeilstein-journals.org
These derivatization strategies significantly expand the chemical space accessible from the this compound scaffold, providing a rich platform for the development of new compounds with tailored properties.
Formation of Polybrominated Imidazole Derivatives
The synthesis of polybrominated imidazole derivatives can be achieved through various methods, with the choice of brominating agent and reaction conditions playing a crucial role in the outcome. The multi-gram scale polybromination of various substituted imidazoles has been successfully performed using a stoichiometric amount of a Bromine-DMF complex. researchgate.net
A notable study on the bromination of 1-phenylamino-4,5-dimethylimidazole derivatives, which are structural analogues of the title compound, utilized N-bromosuccinimide (NBS). researchgate.net The research demonstrated that even with a significant excess of NBS (up to 8 equivalents), the bromination occurred with high regioselectivity. The reaction yielded exclusively the 2-bromoimidazoles in very good yields, with no bromination observed on the methyl groups at the 4 and 5 positions of the imidazole ring. researchgate.net This high degree of selectivity under mild, free-radical conditions highlights a robust method for synthesizing specific bromo-imidazole derivatives. researchgate.net
This regioselectivity is a key aspect in the synthesis of complex molecules where specific substitution patterns are required. The direct bromination at the C2 position of the imidazole ring is a common and predictable outcome in electrophilic aromatic substitution reactions on imidazoles that are unsubstituted at this position.
Protonation and Acid-Base Dissociation Equilibria of Derivatives
The imidazole ring is amphoteric, meaning it can act as both an acid and a base. nih.govyoutube.com The nitrogen atom at the 3-position (the sp2-hybridized nitrogen) has a lone pair of electrons and acts as a base, readily accepting a proton to form a stable imidazolium (B1220033) cation. nih.govnih.gov Conversely, the nitrogen atom at the 1-position bears a proton that can be donated, making the ring acidic, with a pKa value of approximately 14. youtube.comrsc.orgresearchgate.net The basicity of the imidazole ring (pKaH of the conjugate acid is ~7.1) is a critical factor in the biological activity of many natural products and drugs, including its role in the active site of enzymes. nih.gov
pKa Determination and Correlation with Molecular Structure
The acid dissociation constant (pKa) is a fundamental parameter that quantifies the acidic or basic strength of a compound in solution. The pKa values of imidazole derivatives are crucial for understanding their pharmacokinetic and pharmacodynamic profiles, as they dictate the charge state of the molecule at a given pH. nih.gov
Several methods are employed to determine the pKa values of imidazole and its derivatives with high precision:
Capillary Electrophoresis (CE): This technique is effective for measuring pKa values by analyzing the migration time or mobilities of the ionic species across a range of pH values. nih.gov It has been successfully validated against traditional methods like UV spectroscopy. nih.gov
NMR Spectroscopy: 1H NMR spectroscopy can be used to determine pKa values by monitoring the pH-dependent chemical shifts of specific protons, such as the aromatic protons of the imidazole ring. nih.govoup.com The data is then fitted to the Henderson-Hasselbalch equation to calculate the pKa. oup.com
Potentiometric Titration: This classical method remains a reliable approach for determining the pKa values of benzimidazole (B57391) salts, which are structurally related to imidazoles. nih.gov
The molecular structure of an imidazole derivative significantly influences its pKa value. The electronic properties of substituents on the imidazole or associated aromatic rings can alter the electron density of the nitrogen atoms, thereby affecting their basicity. nih.gov For instance, electron-withdrawing groups will decrease the basicity (lower the pKa of the conjugate acid), while electron-donating groups will increase it. In the case of this compound, the bromine atom acts as an electron-withdrawing group, which would be expected to decrease the basicity of the imidazole ring compared to an unsubstituted analogue.
The pKa of the imidazole ring is also highly sensitive to its environment, such as coordination with metal ions. Computational studies have shown that the coordination of a Cu(II) ion to the imidazole ring can decrease its pKa by 2 to 7 units, a substantial shift that can be highly relevant in biological systems. rsc.orgresearchgate.net
Table 1: pKaH Values of Imidazole and Related Heterocycles This table provides context for the basicity of the imidazole ring.
| Compound | pKaH (Conjugate Acid) | Reference |
|---|---|---|
| Imidazole | 7.1 | nih.gov |
| Pyridine | 5.2 | nih.gov |
| Pyrrole | 0.4 | nih.gov |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 5-Bromo-2-imidazol-1-yl-phenylamine?
- Methodological Answer : The compound can be synthesized via condensation reactions between halogenated aniline derivatives and imidazole precursors. For example, analogous imidazole derivatives (e.g., 5-Bromo-1H-indole-3-carbaldehyde) are synthesized by reacting aldehydes with amines in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF under nitrogen . Optimization of reaction time (e.g., 18 hours at 120°C) and stoichiometric ratios (e.g., 1:1 aldehyde-to-amine) is critical for yield improvement.
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer : Analytical techniques include:
- HPLC : To assess purity (≥98% as a benchmark) .
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and imidazole ring formation (e.g., aromatic protons at δ 7.2–8.5 ppm and imidazole protons at δ 7.8–8.2 ppm) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ peaks matching calculated values) .
Q. What are the key physicochemical properties of this compound?
- Methodological Answer : Properties are inferred from structurally similar benzimidazoles:
- Solubility : Limited solubility in water; enhanced in DMSO or DMF .
- Melting Point : Typically 130–150°C for brominated imidazole derivatives .
- Stability : Sensitive to light and moisture; storage under inert atmosphere recommended .
Advanced Research Questions
Q. How can researchers address contradictory data in the biological activity of this compound derivatives?
- Methodological Answer : Contradictions may arise from:
- Impurity Profiles : Use preparative HPLC to isolate pure fractions and retest bioactivity .
- Assay Variability : Standardize in vitro assays (e.g., IC₅₀ measurements) across labs using reference compounds .
- Structural Analogues : Compare activity of positional isomers (e.g., 4-Bromo vs. 5-Bromo derivatives) to identify pharmacophore specificity .
Q. What computational strategies are effective in predicting the receptor-binding affinity of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with target receptors (e.g., serotonin transporters) .
- QSAR Modeling : Correlate substituent electronic effects (e.g., bromine’s electronegativity) with activity data from analogues .
- Meta-Analysis : Integrate data from diverse receptor-response studies to identify consensus chemical features .
Q. How can reaction conditions be optimized to suppress by-products in the synthesis of this compound?
- Methodological Answer :
- Solvent Screening : Test polar solvents (DMF, DMSO) vs. non-polar (toluene) to minimize side reactions .
- Catalyst Selection : Transition metals (e.g., Pd for cross-coupling) or Lewis acids (e.g., ZnCl₂) may enhance regioselectivity .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and by-product formation .
Data Contradiction Analysis
Q. Why do different studies report varying cytotoxicity results for this compound derivatives?
- Methodological Answer : Discrepancies may stem from:
- Cell Line Variability : Test compounds across multiple lines (e.g., HEK293 vs. HeLa) to assess tissue-specific effects .
- Dose-Response Curves : Use nonlinear regression models to quantify EC₅₀ values and compare potency thresholds .
- Metabolic Stability : Evaluate compound degradation in cell culture media via LC-MS to rule out false negatives .
Methodological Recommendations
- Experimental Design : For structure-activity studies, synthesize a library of analogues with systematic substitutions (e.g., replacing bromine with chlorine or methyl groups) to isolate electronic/steric effects .
- Data Validation : Cross-reference spectral data (e.g., NMR, IR) with computational predictions (e.g., DFT-calculated chemical shifts) to resolve structural ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
